molecular formula C8H18O2Zn B1611370 ZINC tert-butoxide CAS No. 4278-43-7

ZINC tert-butoxide

Cat. No. B1611370
CAS RN: 4278-43-7
M. Wt: 211.6 g/mol
InChI Key: DVGVEVPHJQJMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc tert-butoxide is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a catalyst in organic synthesis reactions.

Scientific Research Applications

ZINC tert-butoxide: A Comprehensive Analysis of Scientific Research Applications

Thin Film Deposition: ZINC tert-butoxide is utilized as a precursor in atomic layer deposition for creating thin films essential in various technologies, including lithium and sodium battery technology, lead-free piezo- and ferroelectric devices, and perovskite solar cells .

Industrial Chemistry: In industrial chemistry, ZINC tert-butoxide is involved in sol-gel processes for chemical synthesis at room temperature, such as the creation of ZnS using zinc tert-butoxide and H2S as precursors in a toluene solution. This process is crucial for zinc-mediated epoxidation to be catalytic .

Mechanism of Action

Target of Action

Zinc tert-butoxide is primarily used as a catalyst in organic synthesis . It targets various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Mode of Action

Zinc tert-butoxide interacts with its targets through a process known as elimination . This process can occur in a single concerted step (proton abstraction at C α occurring at the same time as C β -X bond cleavage), or in two steps (C β -X bond cleavage occurring first to form a carbocation intermediate, which is then ‘quenched’ by proton abstraction at the alpha-carbon) . The bulkiness of tert-butoxide makes it difficult for the oxygen to reach the carbon (in other words, to act as a nucleophile). It is more likely to pluck off a proton, which is much more accessible than the electrophilic carbon .

Biochemical Pathways

Zinc is an essential nutrient for the human body, and its content is the second largest nutrient element only after iron . It plays an important role in the body by participating in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Result of Action

The result of zinc tert-butoxide’s action is the formation of new compounds through various reactions such as esterification, transesterification, and aldol condensation . It also aids in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .

Action Environment

The action of zinc tert-butoxide can be influenced by various environmental factors. For instance, the nature of the electron-rich species is critical. A strong hindered base such as tert-butoxide can be used to direct the reaction towards elimination . Additionally, the solvent used can also influence the reaction .

properties

IUPAC Name

zinc;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVEVPHJQJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557060
Record name Zinc bis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4278-43-7
Record name Zinc bis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isatin and 5-methylisatin were purchased from Aldrich and used as received. 5-methoxyisatin was purchased from Oakwood and used as received. 4,6-Dibromoisatin was purchased from D-L Chiral Chemicals and was dissolved in methanol and copious purple solid impurities were removed by filtration. L-tert-Leucine was purchased from Chem-Impex and Boc protected prior to use. Magnesium Sulfate was purchased from Fisher and flame-dried under vacuum prior to use. Magnesium Bromide Diethyl Etherate (MgBr2 Et2O) was purchased from Aldrich and used as received. Methanol was purchased from Acros (99.8% anhydrous) and distilled at 1 atm from sodium metal prior to use or used as received. Potassium Carbonate was purchased from Fisher and dried at 80° C. under vacuum for 12 h prior to use. Pyrroidine was purchased from Aldrich and used as received. Sodium Borohydride was purchased from Aldrich and used as received. Sodium tert-Butoxide was purchased from Strem and used as received. Sodium Hydride (60 wt % in oil) was purchased from Strem and used as received. Sodium Periodate was purchased from Acros and used as received. Titanium Tetrachloride (TICl4) was purchased from Aldrich and used as received. Triethylamine was purchased from Aldrich and distilled from CaH2 prior to use. 2-(Trimethylsilyl)ethoxymethyl Chloride, technical grade (SEM-Cl) was purchased from Aldrich and used as received. p-Toluenesulfonic Acid Monohydrate was purchased from Aldrich and used as received. L-Valine Ethyl Ester Hydrochloride was purchased from Aldrich and used as received. Zinc tert-Butoxide was prepared by reaction of tert-butanol with diethylzinc. A flame-dried round bottom flask is purged with nitrogen, sealed with a septum and electrical tape, and charged with toluene (100 mL) and tert-butanol (1.8 mL, 19 mmol) by syringe. The solution is cooled to −78° C. and diethylzinc (Caution Pyrophoric!1.5 mL, 15 mmol) is added dropwise by syringe over 10 minutes. The reaction is allowed to warm to 22° C. and to stir for 18 h. The toluene is removed by distillation under nitrogen at 1 atm. and the resulting solid is dried under vacuum for 12 h. The solid is removed from the flask in a nitrogen-filled glovebox to afford 1.5 g (7.1 mmol, 46% yield) of a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.8 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZINC tert-butoxide
Reactant of Route 2
ZINC tert-butoxide
Reactant of Route 3
ZINC tert-butoxide
Reactant of Route 4
ZINC tert-butoxide
Reactant of Route 5
ZINC tert-butoxide
Reactant of Route 6
ZINC tert-butoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.